molecular formula C10H19NO3 B111200 tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate CAS No. 1142211-17-3

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B111200
CAS No.: 1142211-17-3
M. Wt: 201.26 g/mol
InChI Key: CLRGYDRXIYIAHC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGYDRXIYIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649360
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-17-3
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate can be synthesized through several methods. One common approach involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
  • CAS Number : 1142211-17-3
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 312.2 ± 11.0 °C
  • Purity : ≥95% (commonly available in 250 mg quantities for research use) .

Structural Features :
This compound contains a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. The cyclobutane ring introduces moderate ring strain, balancing reactivity and stability, while the hydroxymethyl group enhances hydrophilicity.

Applications :
Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of heterocyclic compounds and enzyme inhibitors .

Comparison with Structurally Similar Compounds

Cyclopropane Analogues

Example : tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)

  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 199.24 g/mol
  • Key Differences: Ring Strain: The cyclopropane ring has higher angular strain (60° bond angles) compared to cyclobutane (90°), leading to greater reactivity in ring-opening reactions. Synthesis: Synthesized via similar carbamate protection strategies but requires specialized reagents for cyclopropane formation, such as Simmons-Smith reactions . Applications: Used in peptide mimetics and as a building block for constrained amino acids .

Aromatic-Substituted Cyclobutylcarbamates

Example: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS: 1259224-00-4)

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Key Differences: Substituent Effects: The 4-aminophenyl group introduces aromaticity and hydrogen-bonding capability, increasing boiling point (416.7 ± 34.0 °C vs. 312.2 °C for the hydroxymethyl derivative). Applications: Serves as an intermediate in the synthesis of bioactive molecules targeting aminopeptidases or kinase inhibitors .

Halogen-Substituted Derivatives

Example : tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS: 133550-78-4)

  • Molecular Formula: C₁₅H₂₀ClNO₂
  • Molecular Weight : 282.78 g/mol
  • Key Differences :
    • Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity, making this compound more reactive in cross-coupling reactions.
    • Safety Profile : Chlorine substitution may increase toxicity (e.g., acute oral toxicity, H302) compared to the hydroxymethyl derivative .

Cyclohexyl and Biphenyl Derivatives

Example : tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2)

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Differences :
    • Stereochemistry : The (1R,2R)-hydroxycyclohexyl group introduces chiral centers, impacting biological activity and synthetic utility in asymmetric catalysis.
    • Solubility : The larger cyclohexane ring improves lipid solubility compared to the cyclobutane analogue .

Comparative Analysis: Physical and Chemical Properties

Property This compound Cyclopropane Analogue 4-Aminophenyl Derivative 2-Chlorophenyl Derivative
Molecular Weight 201.26 g/mol 199.24 g/mol 262.35 g/mol 282.78 g/mol
Boiling Point 312.2 °C Not reported 416.7 °C Not reported
Ring Strain Moderate (cyclobutane) High (cyclopropane) Moderate (cyclobutane) Moderate (cyclobutane)
Key Substituent Hydroxymethyl Hydroxymethyl 4-Aminophenyl 2-Chlorophenyl
Hazard Statements H302, H315, H319, H332, H335 Not reported Not reported H302 (oral toxicity)

Biological Activity

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, with the CAS number 1142211-17-3, has garnered attention in recent years for its potential biological activities, particularly in the fields of drug development and proteomics. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3C_{10}H_{19}NO_3, and it has a molecular weight of 201.26 g/mol. The structure features a tert-butyl group, a hydroxymethyl group, and a carbamate functional group, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
CAS Number1142211-17-3
PurityVaries by supplier

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbamate group can undergo hydrolysis in acidic or basic conditions, leading to the formation of amines and carbonic acid derivatives, which may modulate enzyme activity. Additionally, the hydroxymethyl group is involved in nucleophilic substitution reactions that can further functionalize the compound .

Interaction with Biological Pathways

Preliminary studies indicate that this compound may influence several biological pathways:

  • Enzyme Modulation : It has shown potential to interact with specific enzymes, possibly affecting their catalytic activities.
  • Receptor Binding : Initial findings suggest binding affinities with various receptors, indicating a role in signal transduction pathways.
  • Proteomics Applications : Its unique structure allows for interactions that are useful in proteomics research, particularly in understanding protein dynamics and functions.

Case Studies

  • Proteomics Research : In proteomics studies, this compound was evaluated for its ability to modulate protein interactions. The compound demonstrated significant binding to target proteins involved in cellular signaling pathways, suggesting its potential as a therapeutic agent.
  • Drug Development Potential : Research indicates that this compound may serve as a lead candidate in developing drugs targeting specific diseases. For instance, initial assays have shown that it can inhibit certain enzymatic activities associated with inflammation and cancer progression .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound Name Molecular Formula Unique Features
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamateC₉H₁₇NO₃Smaller cyclopropane ring; different sterics
Isopropyl (1-(hydroxymethyl)cyclobutyl)carbamateC₉H₁₉NO₃Isopropyl group offers different solubility properties
Ethyl (1-(hydroxymethyl)cyclobutyl)carbamateC₈H₁₇NO₃Ethyl group provides distinct chemical reactivity

Q & A

Basic: What are the optimal strategies for synthesizing tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate while preserving the Boc group?

Methodological Answer:
The synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) early in the reaction sequence. Key steps include:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutyl moiety.
  • Hydroxymethyl Introduction : Employ nucleophilic substitution or reductive amination, ensuring compatibility with the Boc group (acid-sensitive).
  • Boc Protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
    Critical Parameters :
  • Avoid acidic conditions post-Boc protection to prevent cleavage.
  • Monitor reaction progress via TLC or HPLC to minimize side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and cyclobutyl protons (complex splitting due to ring strain). Hydroxymethyl protons appear as a triplet near 3.5-4.0 ppm .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How does cyclobutyl ring strain influence reactivity in downstream modifications?

Methodological Answer:
The ring strain (~110 kJ/mol) increases susceptibility to:

  • Ring-Opening Reactions : Under thermal or acidic conditions, leading to undesired byproducts.
  • Electrophilic Attack : Enhanced reactivity at the hydroxymethyl position due to angular strain.
    Mitigation Strategies :
  • Use low temperatures (<0°C) during functionalization.
  • Stabilize intermediates with bulky bases (e.g., DIPEA) to reduce side reactions .

Advanced: What stereochemical challenges arise during synthesis, and how are they resolved?

Methodological Answer:

  • Chiral Center Formation : The hydroxymethyl group on the cyclobutyl ring can lead to racemization.
  • Resolution Methods :
    • Chiral HPLC with cellulose-based columns.
    • Enzymatic resolution using lipases or esterases to selectively hydrolyze enantiomers .
      Key Data : Enantiomeric excess (ee) >98% achieved via dynamic kinetic resolution .

Advanced: How does the hydroxymethyl group’s positioning affect nucleophilic substitution reactions?

Methodological Answer:
The hydroxymethyl group’s axial vs. equatorial orientation on the cyclobutane ring impacts:

  • Reactivity : Equatorial positions favor SN2 mechanisms due to reduced steric hindrance.
  • Byproduct Formation : Axial positions may lead to elimination (e.g., forming cyclobutene derivatives).
    Experimental Design :
  • Use DFT calculations to predict substituent orientation.
  • Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .

Data Contradiction: How should researchers address discrepancies in toxicity data between SDS sources?

Methodological Answer:

  • Precautionary Principle : Assume acute toxicity (LD50 < 500 mg/kg) until validated.
  • Supplementary Testing :
    • Conduct Ames tests for mutagenicity.
    • Perform zebrafish embryo assays for ecotoxicity .
      Documentation : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. ChemScene) and prioritize peer-reviewed studies .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

  • Thermal Stability : Decomposition observed >80°C; store at -20°C for long-term stability.
  • Light Sensitivity : Amber glass vials prevent photodegradation of the carbamate group.
  • Moisture Control : Use molecular sieves (3Å) in storage containers .

Purification Challenges: How to separate polar byproducts during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 10:1 to 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/heptane) based on polarity .
    Data Table : Typical Retention Factors (Rf):
ComponentRf (Hexane:EtOAc 3:1)
Target Compound0.35
Boc-Deprotected Byproduct0.10

Computational Modeling: How can DFT predict reactivity for novel derivatives?

Methodological Answer:

  • Parameterization : Use B3LYP/6-31G(d) to model cyclobutane ring strain and electron density.
  • Applications :
    • Predict regioselectivity in electrophilic substitutions.
    • Simulate transition states for ring-opening reactions .
      Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

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